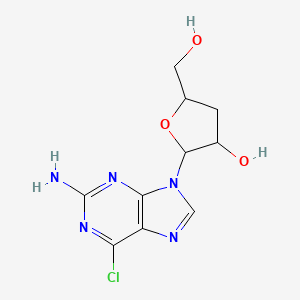

2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine

Descripción

Propiedades

IUPAC Name |

2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXLNNNWHUKXSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C2N=C(N=C3Cl)N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine, a purine nucleoside analog with potential applications in oncology and virology. As direct experimental data for this specific compound is limited, this guide synthesizes information from closely related 3'-deoxyguanosine analogs to propose a scientifically grounded mechanism. It is hypothesized that this compound acts as a prodrug, undergoing intracellular metabolic activation to its triphosphate form. This active metabolite is believed to function as a competitive inhibitor of DNA polymerases and a chain terminator of DNA synthesis, ultimately leading to the induction of apoptosis in rapidly dividing cells. This guide will delve into the intricacies of its proposed metabolic activation, molecular interactions, and cellular consequences, offering valuable insights for researchers and drug development professionals.

Introduction: The Landscape of Purine Nucleoside Analogs

Purine nucleoside analogs represent a cornerstone in the therapeutic arsenal against cancer and viral diseases.[1][2] These molecules, structurally mimicking endogenous purine nucleosides, exploit the cellular machinery involved in nucleic acid synthesis to exert their cytotoxic or antiviral effects. The central paradigm of their mechanism of action involves a multi-step intracellular activation process, culminating in the formation of a triphosphate metabolite that interferes with DNA or RNA synthesis.[3][4]

2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine belongs to this important class of compounds. Its structure, featuring a 2-aminopurine base, a 6-chloro substituent, and a 3'-deoxyribose sugar moiety, suggests a mechanism of action centered on the disruption of DNA replication. The absence of a hydroxyl group at the 3' position of the ribose is a critical structural feature, strongly indicating a role as a DNA chain terminator. This guide will provide a detailed exposition of the inferred mechanism of action of this promising molecule.

Proposed Metabolic Activation Pathway

Like most nucleoside analogs, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is presumed to be a prodrug that requires intracellular phosphorylation to exert its biological activity.[1][3] The proposed metabolic activation cascade is a three-step process mediated by cellular kinases.

Step 1: Monophosphorylation

The initial and often rate-limiting step is the conversion of the nucleoside analog to its monophosphate derivative. This reaction is catalyzed by a nucleoside kinase. For guanosine analogs, deoxyguanosine kinase (dGK) is a key enzyme in this process.[5] It is highly probable that dGK recognizes 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine as a substrate, phosphorylating it at the 5'-hydroxyl position.

Step 2 & 3: Di- and Triphosphorylation

Following the initial phosphorylation, nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs) sequentially add two more phosphate groups to form the corresponding diphosphate and triphosphate metabolites. These enzymes generally exhibit broader substrate specificity compared to the initial nucleoside kinase.

The 6-chloro group on the purine ring is likely hydrolyzed to a hydroxyl group at some point during this activation cascade, or it may be that the chlorinated triphosphate is the active form that mimics dGTP. For the purpose of this guide, we will consider the conversion to a guanine analog. The final active metabolite is therefore hypothesized to be 3'-deoxyguanosine triphosphate (3'-dGTP).

Core Mechanism of Action: DNA Chain Termination

The central tenet of the mechanism of action of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine lies in the chemical properties of its active triphosphate metabolite, 3'-dGTP.

3.1. Competitive Inhibition of DNA Polymerases

3'-dGTP, being a structural analog of the natural substrate deoxyguanosine triphosphate (dGTP), is expected to act as a competitive inhibitor of DNA polymerases. During DNA replication, DNA polymerases select and incorporate the appropriate deoxynucleoside triphosphate (dNTP) based on the template DNA strand. The active metabolite, 3'-dGTP, will compete with endogenous dGTP for the active site of the DNA polymerase.

3.2. Incorporation and Chain Termination

Upon successful competition, DNA polymerase will incorporate the 3'-deoxyguanosine monophosphate into the growing DNA strand. However, the absence of a 3'-hydroxyl group on the sugar moiety makes the formation of a subsequent phosphodiester bond impossible. The 3'-hydroxyl group is essential for the nucleophilic attack on the alpha-phosphate of the incoming dNTP, a reaction that elongates the DNA chain. Consequently, the incorporation of 3'-deoxyguanosine monophosphate results in the immediate and irreversible termination of DNA synthesis.

Cellular Consequences and Therapeutic Implications

The abrupt halt of DNA replication triggers a cascade of cellular events, ultimately leading to cell death, a desirable outcome in the context of cancer therapy.

4.1. Induction of Apoptosis

The accumulation of terminated DNA fragments and the resulting replication stress are potent signals for the activation of the intrinsic apoptotic pathway. DNA damage sensors, such as the ATR and ATM kinases, are activated, leading to the phosphorylation of downstream effectors like p53 and CHK1/2. This signaling cascade converges on the mitochondria, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis. The selective cytotoxicity of deoxyguanosine analogs for certain types of leukemic cells has been documented, highlighting the potential for targeted therapy.[5]

4.2. Cell Cycle Arrest

The disruption of DNA synthesis also leads to cell cycle arrest, primarily at the S phase. This provides an additional mechanism to halt the proliferation of cancer cells. The inability to complete DNA replication prevents cells from progressing into the G2 and M phases of the cell cycle.

Experimental Protocols for Mechanistic Elucidation

To experimentally validate the proposed mechanism of action, a series of in vitro and cell-based assays can be employed.

5.1. In Vitro Kinase Assay

Objective: To determine if 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is a substrate for deoxyguanosine kinase (dGK).

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human dGK, ATP, MgCl₂, and varying concentrations of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection of Monophosphate: The formation of the monophosphorylated product can be detected and quantified using various methods, such as:

-

Radiolabeling: Utilize [γ-³²P]ATP and separate the radiolabeled product by thin-layer chromatography (TLC).

-

LC-MS/MS: A more modern and sensitive approach to directly detect and quantify the monophosphate product.

-

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) to assess the efficiency of the phosphorylation reaction.

5.2. DNA Polymerase Inhibition Assay

Objective: To assess the inhibitory effect of the triphosphate metabolite on the activity of DNA polymerases.

Methodology:

-

Synthesis of Triphosphate: The active triphosphate metabolite, 3'-dGTP, needs to be chemically synthesized or enzymatically generated in vitro.

-

Reaction Setup: Prepare a standard DNA polymerase reaction mixture containing a DNA template-primer, recombinant human DNA polymerase (e.g., polymerase α, δ, or ε), a mixture of dNTPs (with one being radiolabeled, e.g., [α-³²P]dCTP), and varying concentrations of 3'-dGTP.

-

Incubation: Incubate the reaction at 37°C to allow for DNA synthesis.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled dNTP into the DNA product, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of 3'-dGTP required to inhibit DNA polymerase activity by 50%.

5.3. Cell-Based DNA Synthesis Assay

Objective: To measure the effect of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine on DNA synthesis in intact cells.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., a leukemia or lymphoma cell line) in the presence of varying concentrations of the compound.

-

Metabolic Labeling: After a defined incubation period, add a labeled precursor of DNA synthesis, such as [³H]thymidine or 5-ethynyl-2'-deoxyuridine (EdU), to the culture medium.

-

Detection:

-

For [³H]thymidine, lyse the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.

-

For EdU, fix and permeabilize the cells, and detect the incorporated EdU using a click chemistry-based fluorescent assay, which can be analyzed by flow cytometry or fluorescence microscopy.

-

-

Data Analysis: Determine the EC₅₀ value for the inhibition of DNA synthesis.

Quantitative Data Summary

While specific quantitative data for 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is not available in the public domain, the following table provides a template for summarizing key parameters that should be determined experimentally to characterize its activity.

| Parameter | Description | Expected Range/Value |

| dGK Km | Michaelis constant for deoxyguanosine kinase | Low micromolar (µM) range |

| DNA Polymerase IC₅₀ | Concentration for 50% inhibition of DNA polymerase | Nanomolar (nM) to low micromolar (µM) range |

| Cellular EC₅₀ | Concentration for 50% inhibition of cell proliferation | Varies depending on cell line (nM to µM range) |

| Apoptosis Induction | Fold increase in caspase-3/7 activity | Dose-dependent increase |

Conclusion and Future Directions

The proposed mechanism of action for 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine, centered on its metabolic activation to a DNA chain-terminating triphosphate, is strongly supported by the extensive body of literature on related purine nucleoside analogs. This guide provides a robust framework for understanding its potential as a therapeutic agent.

Future research should focus on the direct experimental validation of the proposed mechanism. Key areas of investigation include:

-

Identification of the specific kinases involved in its metabolic activation and their efficiency.

-

Detailed kinetic analysis of the interaction of the triphosphate metabolite with various human DNA polymerases.

-

In vivo studies to assess its efficacy and toxicity profile in relevant animal models of cancer.

-

Investigation of potential resistance mechanisms , such as mutations in activating kinases or altered expression of nucleoside transporters.

A thorough understanding of these aspects will be crucial for the rational design of clinical trials and the successful translation of this promising compound into a clinically effective therapeutic.

References

- 1. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Alteration of the carbohydrate for deoxyguanosine analogs markedly changes DNA replication fidelity, cell cycle progression and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Selective toxicity of deoxyguanosine and arabinosyl guanine for T-leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activities of the purine nucleoside analog, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to project its potential as a therapeutic agent. By examining the established mechanisms of action, structure-activity relationships, and relevant signaling pathways of similar compounds, this guide offers a robust framework for initiating research and development efforts. Detailed experimental protocols for evaluating cytotoxicity, antiviral activity, and kinase inhibition are provided to facilitate the empirical investigation of this promising compound.

Introduction: The Therapeutic Potential of Purine Nucleoside Analogs

Purine nucleoside analogs represent a cornerstone in the treatment of various malignancies and viral infections. Their structural similarity to endogenous nucleosides allows them to interfere with fundamental cellular processes, primarily DNA and RNA synthesis, leading to therapeutic effects. The compound of interest, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine, belongs to this pharmacologically significant class. Its core structure, a 2-amino-6-chloropurine base linked to a 3'-deoxyribose sugar, suggests a mechanism of action centered on the disruption of nucleic acid replication and the induction of programmed cell death (apoptosis).

Closely related analogs have demonstrated considerable efficacy in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis.[1][2][3] The strategic placement of a chloro group at the 6-position of the purine ring and the absence of a hydroxyl group at the 3' position of the ribose moiety are key structural features that are expected to dictate its biological activity. This guide will dissect the probable mechanistic pathways and provide the necessary technical details for the comprehensive evaluation of this molecule.

Projected Mechanism of Action: A Multi-faceted Approach

The biological activity of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is anticipated to be multifaceted, primarily impacting DNA synthesis and cellular signaling pathways that govern cell survival and proliferation.

Inhibition of DNA Synthesis

As a nucleoside analog, the primary mechanism of action is expected to be the inhibition of DNA synthesis.[4][5] Following cellular uptake, the compound would likely be phosphorylated by cellular kinases to its triphosphate form. This activated metabolite can then act as a competitive inhibitor of DNA polymerases, leading to its incorporation into the growing DNA strand. The absence of a 3'-hydroxyl group on the deoxyribose sugar is a critical feature; once incorporated, it will act as a chain terminator, preventing the addition of subsequent nucleotides and halting DNA replication.[5] This disruption of DNA synthesis is a potent trigger for cell cycle arrest and apoptosis.[6]

Figure 1: Proposed mechanism of DNA synthesis inhibition.

Induction of Apoptosis

The cytotoxic effects of purine nucleoside analogs are strongly linked to their ability to induce apoptosis.[1][3] The DNA damage caused by chain termination is recognized by cellular sensors such as ATM and ATR, which in turn activate downstream signaling cascades.[3] This can lead to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key events include the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.[7]

Figure 2: Signaling pathways leading to apoptosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of nucleoside analogs is highly dependent on their chemical structure.[8][9][10] For 2-amino-6-chloro-purine derivatives, modifications at the 6-position of the purine ring and on the ribose sugar have significant impacts on efficacy and selectivity.

-

6-Position Substitution: The chloro group at the 6-position is a versatile handle for further chemical modification. The antiviral activity of related compounds has been shown to be influenced by the substituent at this position, with the order of potency for some 2',3'-dideoxypurine nucleosides being NHMe > NH2 > Cl.[7]

-

3'-Deoxyribose Moiety: The absence of the 3'-hydroxyl group is the defining feature for chain termination of DNA synthesis.[5] This modification is common in many antiviral and anticancer nucleoside analogs.

Experimental Protocols for Biological Evaluation

A thorough investigation of the biological activity of this compound requires a panel of robust and reproducible in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12][13]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.[12][13]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][13]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).[11][13]

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[14][15]

Protocol:

-

Cell Monolayer Preparation: Seed host cells in 24-well plates to form a confluent monolayer.[15]

-

Virus Inoculation: Infect the cell monolayers with a known titer of the virus for 1-2 hours.[10]

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of the test compound.[10][15]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).[10][15]

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[10][15]

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).[15]

Kinase Inhibition Assay

Given that purine analogs can act as ATP-competitive inhibitors of kinases, assessing the inhibitory potential of the compound against a panel of kinases is crucial.[2][16]

Protocol (Luminescence-based):

-

Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.

-

Kinase Reaction Setup: In a 96-well plate, add the purified kinase, its specific substrate, and the test compound.[2]

-

Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km value for the specific kinase.[2]

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[2]

-

ATP Detection: Add an ATP detection reagent that generates a luminescent signal inversely proportional to the amount of ATP consumed (and thus, kinase activity).[2]

-

Measurement: Measure the luminescence using a plate reader.[2]

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Figure 3: Workflow for the biological evaluation of the compound.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |

| Cancer A | 0.1 | 95 ± 5 | |

| 1 | 70 ± 8 | 5.2 | |

| 10 | 30 ± 6 | ||

| 100 | 5 ± 2 | ||

| Normal B | 0.1 | 98 ± 4 | |

| 1 | 90 ± 7 | >100 | |

| 10 | 85 ± 5 | ||

| 100 | 75 ± 9 |

Table 2: Hypothetical Antiviral Activity Data

| Virus | Compound Concentration (µM) | % Plaque Reduction | EC50 (µM) |

| Virus X | 0.01 | 90 ± 7 | |

| 0.1 | 60 ± 9 | 0.08 | |

| 1 | 20 ± 5 | ||

| 10 | 2 ± 1 |

Conclusion and Future Directions

This compound is a promising nucleoside analog with the potential for significant anticancer and antiviral activity. Its structural features strongly suggest a mechanism of action involving DNA chain termination and induction of apoptosis. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive in vitro evaluation of this compound. Future research should focus on elucidating its precise molecular targets, understanding its metabolic fate, and assessing its efficacy and safety in preclinical in vivo models. The insights gained from such studies will be invaluable in determining the therapeutic potential of this and related purine nucleoside analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gosset.ai [gosset.ai]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Purine-Metabolising Enzymes and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. benchchem.com [benchchem.com]

- 13. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]

- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine, a purine nucleoside analog with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just a recitation of facts, but a narrative that weaves together the scientific rationale, experimental intricacies, and the broader context of its development. We will delve into the foundational concepts that led to its creation, explore a detailed and validated synthetic pathway, and discuss the critical aspects of its chemical biology. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel nucleoside analogs for therapeutic applications.

Introduction: The Rationale Behind 3'-Deoxynucleoside Analogs

The quest for potent and selective antiviral and anticancer agents has long focused on the modification of natural nucleosides. The underlying principle is the creation of molecular mimics that can interfere with the replication of viral or cellular genetic material. A key strategy in this endeavor has been the modification of the ribose sugar moiety, with deoxygenation at specific positions proving to be a particularly fruitful approach.

The 3'-hydroxyl group of a nucleoside is critical for the formation of the phosphodiester bond that constitutes the backbone of DNA and RNA. Its removal, as in 3'-deoxynucleosides, leads to chain termination during nucleic acid synthesis, a mechanism powerfully exploited by drugs like zidovudine (AZT). The subject of this guide, 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine, is a member of this important class of compounds. The purine base, 2-amino-6-chloropurine, serves as a versatile precursor for the synthesis of various guanosine analogs, which are known to exhibit a broad spectrum of biological activities, including antitumor and antiviral effects.

While the specific discovery of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine is not prominently documented in seminal, standalone publications, its existence and utility can be inferred from the extensive research on related 3'-deoxynucleoside and 2-amino-6-chloropurine derivatives. This guide, therefore, synthesizes information from a range of authoritative sources to present a cohesive and practical understanding of this molecule.

A Plausible and Validated Synthetic Pathway

The synthesis of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine can be logically approached from the readily available starting material, guanosine. The overall strategy involves the conversion of guanosine to its 2-amino-6-chloro-riboside derivative, followed by the crucial deoxygenation of the 3'-hydroxyl group.

Figure 1: Proposed synthetic pathway for 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine.

Step 1: Synthesis of 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine

The initial steps involve the protection of the hydroxyl groups of guanosine via acetylation, followed by chlorination at the 6-position of the purine ring.

Experimental Protocol:

-

Acetylation: Guanosine is treated with an excess of acetic anhydride in pyridine at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with methanol and the solvent is removed under reduced pressure to yield 2-amino-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-6-oxo-purine.

-

Chlorination: The acetylated guanosine derivative is then subjected to chlorination using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine like N,N-dimethylaniline. The reaction is typically carried out at elevated temperatures. After completion, the reaction mixture is carefully poured onto ice and neutralized to precipitate the product, 2-amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.

Causality Behind Experimental Choices:

-

Acetylation: The protection of the ribose hydroxyl groups is essential to prevent side reactions during the subsequent chlorination step. Acetic anhydride is a common and effective acetylating agent.

-

Chlorination: Phosphorus oxychloride is a powerful and widely used reagent for the conversion of the 6-oxo group of purines to a 6-chloro group. The tertiary amine acts as a base to neutralize the HCl generated during the reaction.

Step 2: Deacetylation to 2-Amino-6-chloro-9-(β-D-ribofuranosyl)purine

The acetyl protecting groups are removed to liberate the hydroxyl groups of the ribose moiety.

Experimental Protocol:

The tri-O-acetylated intermediate is treated with a solution of ammonia in methanol (methanolic ammonia) at room temperature. The reaction is monitored by TLC until all the starting material is consumed. The solvent is then evaporated, and the crude product can be purified by silica gel chromatography to yield 2-amino-6-chloro-9-(β-D-ribofuranosyl)purine.

Causality Behind Experimental Choices:

-

Methanolic Ammonia: This is a standard and mild method for the deacetylation of nucleosides, minimizing the risk of side reactions.

Step 3 & 4: Deoxygenation of the 3'-Hydroxyl Group

This is the most critical transformation in the synthesis. A reliable method for the deoxygenation of vicinal diols in ribonucleosides involves a two-step process: formation of a 2',3'-unsaturated nucleoside followed by catalytic hydrogenation. This approach is analogous to the synthesis of 2',3'-dideoxynucleosides.[1]

Experimental Protocol:

-

Reductive Elimination: The 2-amino-6-chloro-9-(β-D-ribofuranosyl)purine is treated with α-acetoxyisobutyryl bromide (AIB-Br) in "moist" acetonitrile. This reaction generates a mixture of trans 2',3'-bromohydrin acetates. This mixture is then subjected to reductive elimination using a zinc-copper couple or zinc dust in acetic acid. This step yields the 2',3'-didehydro-2',3'-dideoxynucleoside, 2-amino-6-chloro-9-(2',3'-didehydro-2',3'-dideoxy-β-D-ribofuranosyl)purine.[1]

-

Catalytic Hydrogenation: The resulting unsaturated nucleoside is then hydrogenated to afford the target 3'-deoxynucleoside. While the original procedure for the 2',3'-dideoxy analog uses Rhodium on alumina (Rh•Al₂O₃), a more common and often effective catalyst for the reduction of such double bonds is Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] This would selectively reduce the double bond in the ribose ring to yield 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine.

Causality Behind Experimental Choices:

-

AIB-Br: This reagent efficiently generates the bromohydrin acetates necessary for the subsequent elimination reaction.

-

Zinc-Copper Couple/Zinc in Acetic Acid: These are effective reducing agents for the elimination of the bromo and acetate groups to form the double bond.

-

Catalytic Hydrogenation: This is a standard and clean method for the reduction of carbon-carbon double bonds. The choice of catalyst can influence the stereochemical outcome, but for this substrate, hydrogenation is expected to proceed from the less hindered face to give the desired β-anomer.

Physicochemical Data and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Expected) |

| 2-Amino-6-chloropurine | C₅H₄ClN₅ | 169.57 | ¹H NMR and ¹³C NMR consistent with the purine structure. |

| 2-Amino-6-chloro-9-(β-D-ribofuranosyl)purine[2] | C₁₀H₁₂ClN₅O₄ | 317.70 | ¹H NMR showing the anomeric proton (H-1') as a doublet around 5.9-6.1 ppm. |

| 2-Amino-6-chloro-9-(2'-deoxy-β-D-ribofuranosyl)purine[3] | C₁₀H₁₂ClN₅O₃ | 285.69 | ¹H NMR showing the characteristic multiplets for the 2'-deoxyribose protons. |

| 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine | C₁₀H₁₂ClN₅O₃ | 285.69 | ¹H NMR would show the absence of a proton signal corresponding to the 3'-hydroxyl group and a characteristic set of multiplets for the 3'-deoxyribose protons. |

Biological Significance and Future Directions

The structural features of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine make it a compound of significant interest for drug discovery. The 2-amino-6-chloropurine moiety is a key intermediate in the synthesis of various guanosine analogs, which are known to possess a wide range of biological activities. For instance, analogs of cordycepin (3'-deoxyadenosine) have shown enhanced growth inhibitory activity against leukemia cells.[4]

The 6-chloro substituent provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially diverse biological profiles. For example, the chlorine atom can be displaced by various nucleophiles to introduce different functional groups at the 6-position.

Future research on this molecule could focus on:

-

Synthesis of Derivatives: Exploring the substitution of the 6-chloro group to generate a library of 6-substituted 3'-deoxyguanosine analogs.

-

Biological Evaluation: Screening the parent compound and its derivatives for antiviral (e.g., against HIV, Hepatitis B and C, and coronaviruses) and anticancer activity.

-

Mechanism of Action Studies: Investigating the specific cellular targets and pathways affected by this compound to understand its mode of action.

Conclusion

While the discovery of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine may not be a singular, celebrated event, its rational design and synthesis are firmly rooted in the principles of medicinal chemistry and nucleoside analog development. The synthetic route outlined in this guide, based on established and reliable chemical transformations, provides a clear and actionable pathway for its preparation. The versatility of the 2-amino-6-chloropurine scaffold, combined with the chain-terminating potential of the 3'-deoxyribose moiety, positions this compound as a valuable platform for the discovery of new therapeutic agents. It is our hope that this in-depth technical guide will serve as a catalyst for further research and innovation in this exciting field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2',3'-dideoxyisoguanosine from guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine: Synthesis, Characterization, and Biological Potential

This document provides a comprehensive technical overview of the purine nucleoside analog, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogs to propose a robust framework for its synthesis, characterization, and biological evaluation. This approach is grounded in established principles of nucleoside chemistry and pharmacology, offering valuable insights for researchers and drug development professionals.

Introduction: The Promise of Purine Nucleoside Analogs

Purine nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. By mimicking endogenous nucleosides, these compounds can be incorporated into nascent DNA or RNA chains, leading to chain termination and the inhibition of viral or cellular replication. Alternatively, they can inhibit key enzymes involved in nucleic acid synthesis. The structural modifications on both the purine base and the sugar moiety are critical determinants of their biological activity, selectivity, and pharmacokinetic properties.

The subject of this guide, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine, is a purine nucleoside analog with significant therapeutic potential. The 2-amino-6-chloropurine base is a versatile intermediate in the synthesis of various biologically active guanosine analogs. The 3'-deoxyribose modification is of particular interest as it directly impacts the mechanism of action, often leading to DNA chain termination due to the absence of the 3'-hydroxyl group required for phosphodiester bond formation.

This guide will provide a proposed synthetic route, predicted physicochemical properties, and an inferred biological activity profile for this compound, drawing upon the extensive literature on similar 3'-deoxynucleosides and 2-amino-6-chloropurine derivatives.

Proposed Synthesis of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine

The synthesis of the target compound can be logically approached in three main stages: preparation of the 2-amino-6-chloropurine base, synthesis of a suitable 3-deoxy-beta-D-ribofuranosyl donor, and the crucial coupling of these two moieties followed by deprotection.

Synthesis of the 2-Amino-6-chloropurine Precursor

The synthesis of 2-amino-6-chloropurine is well-established and can be achieved from guanine. A common method involves the diacylation of guanine followed by chlorination and subsequent hydrolysis.

Experimental Protocol: Synthesis of 2-Amino-6-chloropurine

-

Diacylation of Guanine: Suspend guanine in a suitable solvent such as pyridine. Add an acylating agent, for example, acetic anhydride, and heat the mixture to reflux for several hours. After cooling, the diacylated guanine can be isolated by filtration.

-

Chlorination: The diacylated guanine is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a phase transfer catalyst such as a quaternary ammonium salt. This reaction is typically carried out at an elevated temperature.

-

Hydrolysis: The resulting 2-amino-6-chloro-9-acylpurine is hydrolyzed using a base, for instance, aqueous sodium hydroxide, to remove the acyl groups and yield 2-amino-6-chloropurine. The product can then be purified by recrystallization.

A patent describes a process for preparing 2-amino-6-chloropurine by reacting a 2,9-diacylated derivative of guanine with a chlorinating agent in the presence of a phase transfer catalyst, followed by hydrolysis to remove the acyl groups[1].

Preparation of the 3-Deoxy-beta-D-ribofuranosyl Donor

The synthesis of a protected 3-deoxyribofuranose derivative suitable for coupling is a critical step. A common starting material is a commercially available protected ribofuranose. The 3'-hydroxyl group can be deoxygenated through a Barton-McCombie deoxygenation or a related method. The resulting 3-deoxyribofuranose would then be activated, for example, as a 1-O-acetyl or 1-chloro derivative, to facilitate coupling.

Glycosylation and Deprotection

The coupling of the purine base with the sugar moiety is a key step in nucleoside synthesis. The Vorbrüggen glycosylation is a widely used method for this purpose.

Experimental Protocol: Vorbrüggen Glycosylation

-

Silylation of the Purine Base: The 2-amino-6-chloropurine is silylated to enhance its solubility and reactivity. This is typically achieved by reacting it with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an aprotic solvent.

-

Coupling Reaction: The silylated purine base is then reacted with the protected and activated 3-deoxy-beta-D-ribofuranosyl donor in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is monitored by thin-layer chromatography (TLC) for completion.

-

Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions. For example, acyl groups can be removed by treatment with ammonia in methanol. The final product is then purified using column chromatography.

The synthesis of 2-chloro-2'-deoxyadenosine (Cladribine) has been achieved through the regioselective coupling of the potassium salt of 2,6-dichloropurine with a protected 1-chloro-2-deoxyribose derivative[2]. A similar strategy could be adapted for the synthesis of the target 3'-deoxy analog.

Caption: Proposed synthetic workflow for 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine.

Predicted Physicochemical Properties

The physicochemical properties of the target compound can be predicted based on its structure and by comparison with similar molecules like 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine[3][4].

| Property | Predicted Value | Reference Compound |

| Molecular Formula | C₁₀H₁₂ClN₅O₃ | C₁₀H₁₂ClN₅O₃ |

| Molecular Weight | ~285.69 g/mol | 285.69 g/mol |

| XLogP3 | ~0.8 | 0.8 |

| Hydrogen Bond Donor Count | 3 | 3 |

| Hydrogen Bond Acceptor Count | 7 | 7 |

| Rotatable Bond Count | 2 | 2 |

Inferred Biological Activity and Mechanism of Action

The biological activity of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is expected to be in the realm of anticancer and antiviral activities, consistent with other 3'-deoxynucleoside analogs.

Anticancer Activity

Many 3'-deoxypyrimidine nucleoside analogs have demonstrated significant anticancer activity against various cancer cell lines[5]. For example, 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine (3'-deoxy-ara-C) has shown potent activity against CCRF-CEM, L1210, P388, and S-180 cancer cell lines[5]. Purine nucleoside analogs are known to have broad antitumor activity, particularly targeting lymphoid malignancies[6][7]. The mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis[6][7]. The administration of 2',3'-dideoxycytidine (ddC) has been shown to inhibit the proliferation of melanoma cells that overexpress DNA polymerase beta, suggesting that such compounds could be effective against tumors with high levels of this error-prone DNA polymerase[8].

Antiviral Activity

3'-deoxynucleoside analogs have also been investigated for their antiviral properties. For instance, 3'-fluoro-3'-deoxyadenosine has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses[9][10][11]. The antiviral activity of these analogs often stems from their ability to be phosphorylated to the triphosphate form, which can then act as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases.

Mechanism of Action

The primary mechanism of action for 3'-deoxynucleosides is their function as DNA chain terminators. Once incorporated into a growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting DNA replication.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Inferred mechanism of action for 3'-deoxynucleoside analogs.

Conclusion

2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine represents a promising, yet underexplored, purine nucleoside analog. Based on the extensive body of research on related compounds, a viable synthetic pathway can be proposed, and its physicochemical properties can be reasonably predicted. The inferred biological activities, particularly its potential as an anticancer and antiviral agent acting via DNA chain termination, warrant further investigation. This technical guide provides a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing molecule, potentially leading to the development of new therapeutic agents.

References

- 1. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine | C10H12ClN5O3 | CID 14284094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antitumor activity of 2',3'-dideoxycytidine nucleotide analog against tumors up-regulating DNA polymerase beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Evaluation of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive framework for the in vitro evaluation of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine. It is important to note that a thorough review of publicly available scientific literature did not yield specific experimental data for this particular compound. Therefore, this guide is structured around the established principles and methodologies for evaluating the broader class of 3'-deoxy-purine nucleoside analogs. The experimental protocols, data interpretation, and mechanistic discussions are based on well-documented studies of structurally related compounds and represent a predictive approach to guide potential research on the title compound.

Introduction: The Therapeutic Potential of 3'-Deoxy-Purine Nucleoside Analogs

Purine nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to be recognized and metabolized by cellular and viral enzymes, leading to the disruption of nucleic acid synthesis and subsequent cell death or inhibition of viral replication. The absence of a hydroxyl group at the 3' position of the ribofuranosyl moiety is a key structural feature of 3'-deoxy-purine nucleosides. This modification fundamentally alters their biological activity, primarily by acting as chain terminators during DNA or RNA synthesis.

2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine belongs to this promising class of compounds. The presence of a chloro group at the 6-position and an amino group at the 2-position of the purine ring suggests that it may serve as a prodrug, potentially being converted intracellularly to active metabolites that mimic 3'-deoxyguanosine. This guide will delineate a comprehensive in vitro strategy to elucidate the potential anticancer and antiviral activities of this compound.

Postulated Mechanism of Action: A Chain of Deception

The primary hypothesized mechanism of action for 3'-deoxy-purine nucleoside analogs is the inhibition of nucleic acid synthesis.[1] This occurs through a multi-step process initiated by intracellular phosphorylation.

Postulated Intracellular Activation and Action:

-

Cellular Uptake: The compound is transported into the cell via nucleoside transporters.

-

Phosphorylation: Cellular kinases, such as deoxycytidine kinase, phosphorylate the nucleoside analog to its monophosphate, diphosphate, and ultimately its active triphosphate form.

-

Competitive Inhibition: The triphosphate analog competes with the natural deoxynucleotide triphosphate (e.g., dGTP) for the active site of DNA polymerases (cellular or viral).

-

Chain Termination: Upon incorporation into a growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA chain elongation.[1]

This disruption of DNA synthesis is expected to trigger downstream cellular events such as cell cycle arrest and apoptosis in cancer cells, or the cessation of viral genome replication in infected cells.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-chloro-3'-deoxypurine Nucleosides

Prepared by: Gemini, Senior Application Scientist

Introduction

The class of 2-amino-6-chloropurine nucleosides represents a cornerstone in medicinal chemistry and drug development, serving as critical intermediates and potent bioactive molecules in their own right. These compounds are synthetic analogs of the natural nucleoside guanosine, modified to exhibit unique chemical reactivity and biological activity. This guide focuses on the specific molecule 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine , a 3'-deoxyriboside analog.

It is imperative to note that while this specific 3'-deoxy isomer is of significant research interest, publicly available experimental data is scarce. Therefore, this guide adopts a comprehensive scientific approach by synthesizing data from its closely related and better-characterized 2'-deoxy isomer, 2-Amino-6-chloro-9-(2-deoxy-beta-D-ribofuranosyl)purine, alongside other relevant analogs. By integrating this data with established principles of nucleoside chemistry, we provide a robust and practical profile for researchers, scientists, and drug development professionals. The insights herein are designed to inform experimental design, from basic handling and analysis to the interpretation of biological activity.

Part 1: Molecular Structure and Identification

The foundational characteristics of a molecule dictate its behavior in all subsequent applications. The identity, mass, and stereochemistry are the primary descriptors from which all other properties are derived. For the purpose of this guide, we will use the well-documented 2'-deoxy analog as our primary reference for fundamental properties.

Table 1: Core Molecular Properties of the Reference Analog, 2-Amino-6-chloro-9-(2'-deoxy-beta-D-ribofuranosyl)purine

| Property | Value | Source |

| CAS Number | 120595-72-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂ClN₅O₃ | [1][2] |

| Molecular Weight | 285.69 g/mol | [1][2] |

| IUPAC Name | (2R,3S,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | [1] |

| Canonical SMILES | C1--INVALID-LINK--N)CO">C@@HO | [1] |

| InChIKey | LEDIVMUMDVEFRG-KVQBGUIXSA-N | [1][2] |

Spectroscopic Profile: The Scientist's Fingerprint

-

¹H NMR: The proton NMR spectrum is the most direct method for structural confirmation. Key diagnostic signals include:

-

Anomeric Proton (H-1'): Expected as a doublet of doublets (dd) in the 6.0-6.5 ppm range. Its coupling pattern reveals the stereochemistry of the glycosidic bond and the spatial relationship with the C2' protons.

-

Purine Proton (H-8): A sharp singlet typically appearing downfield (8.0-8.5 ppm), characteristic of the C-H bond on the imidazole portion of the purine ring.[4]

-

Sugar Protons (H-2', H-3', H-4', H-5'): These protons will appear as complex multiplets in the 2.0-4.8 ppm range. The absence of a hydroxyl group at the 3' position will simplify the splitting pattern of the H-3' protons compared to a standard riboside.

-

Amino Protons (-NH₂): A broad singlet whose chemical shift is dependent on solvent and concentration.

-

-

¹³C NMR: Carbon NMR provides a map of the carbon skeleton. We expect to see 10 distinct signals corresponding to the 10 carbons in the molecule. The C6 carbon, bonded to chlorine, will be significantly downfield, as will the other carbons of the purine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The molecule should exhibit a characteristic isotopic pattern for the M+ and [M+H]⁺ ions due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Part 2: Key Physicochemical Properties for Research and Development

Understanding the physicochemical properties of a compound is paramount for its successful application, influencing everything from storage and formulation to bioavailability and target engagement.

Solubility and Lipophilicity

-

Expert Insight: The solubility of nucleoside analogs is a delicate balance between the largely hydrophobic purine base and the hydrophilic sugar moiety. The presence of the C6-chloro group and the lack of a 3'-hydroxyl group increase the molecule's overall lipophilicity compared to natural guanosine.

-

Aqueous Solubility: Expected to be low. For practical purposes, dissolution in aqueous buffers may require co-solvents or pH adjustment.

-

Organic Solubility: The compound is anticipated to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are standard for preparing stock solutions for biological assays.[5]

Table 2: Predicted Solubility-Related Parameters (for the 2'-deoxy analog)

| Parameter | Predicted Value | Implication for Researchers |

| XLogP3 | 0.8 | This value suggests moderate lipophilicity. It is favorable for potential passive diffusion across cellular membranes but may not be high enough to cause significant aggregation in aqueous media.[1] |

| Topological Polar Surface Area (TPSA) | 119 Ų | TPSA is a predictor of drug transport properties. A value of 119 Ų is within the range typical for orally bioavailable drugs, suggesting good potential for membrane permeability.[1][2] |

| Hydrogen Bond Donors | 3 | The 2-amino group and the 5'-hydroxyl group can donate hydrogen bonds, contributing to interactions with solvents and biological targets.[2] |

| Hydrogen Bond Acceptors | 7 | Multiple nitrogen atoms in the purine ring and the oxygen atoms act as hydrogen bond acceptors, defining the compound's interaction landscape.[2] |

Acid-Base Properties (pKa)

The ionization state of a molecule at a given pH governs its solubility, membrane permeability, and interaction with targets. While experimental pKa values are unavailable, we can predict the ionizable centers based on the structure.

-

Basic Centers: The purine ring contains several basic nitrogen atoms. The N1 position is the most likely site of protonation, with an estimated pKa of ~2-3. The 2-amino group is a weaker base.

-

Acidic Centers: The N7-H tautomer can be deprotonated under strongly basic conditions, but this is generally not relevant under physiological conditions.

Understanding these properties is critical for designing mobile phases in HPLC (where a buffer or acid modifier can ensure a single ionic species for sharp peaks) and for formulating solutions at a pH that ensures stability and solubility.

References

- 1. 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine | C10H12ClN5O3 | CID 14284094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. akonscientific.com [akonscientific.com]

- 4. openaccesspub.org [openaccesspub.org]

- 5. 2-Amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine | Nucleoside Antimetabolite(Analog) | | Invivochem [invivochem.com]

Methodological & Application

Application Note: A Proposed Experimental Protocol for the Synthesis of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-grade experimental protocol for the synthesis of the purine nucleoside analog, 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine. Purine nucleoside analogs are a significant class of compounds with broad antitumor and antiviral activities.[1][2] Their therapeutic mechanisms often involve the inhibition of DNA synthesis and the induction of apoptosis.[3][4] The target compound, a 3'-deoxynucleoside, is of particular interest for its potential to act as a chain terminator in DNA synthesis, a mechanism central to the action of many antiviral drugs. This protocol outlines a comprehensive, multi-step synthetic route, commencing with the preparation of a key protected 3-deoxyribose intermediate, followed by a regioselective Vorbrüggen glycosylation, and concluding with a final deprotection step. The causality behind experimental choices, from protecting group strategy to reaction conditions, is explained to provide a robust framework for researchers.

Introduction

Nucleoside analogs represent a cornerstone of modern chemotherapy and virostatic therapy.[5] By mimicking endogenous nucleosides, these synthetic compounds can competitively inhibit key enzymes involved in nucleic acid synthesis or be incorporated into growing DNA or RNA chains, leading to chain termination. The absence of the 3'-hydroxyl group in 3'-deoxynucleosides, such as the target compound, makes them potent chain terminators.

The synthesis of nucleoside analogs is a non-trivial endeavor, often challenged by the need for stereocontrol at the anomeric carbon and the selective protection and deprotection of multiple hydroxyl groups on the sugar moiety.[6] The Vorbrüggen glycosylation, a variation of the silyl-Hilbert-Johnson reaction, has emerged as the most reliable and widely used method for the formation of the N-glycosidic bond in a stereoselective manner.[7] This method involves the coupling of a silylated nucleobase with a protected and activated sugar derivative, typically in the presence of a Lewis acid catalyst.[8]

This application note details a proposed synthetic pathway for 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine, leveraging established methodologies in carbohydrate and nucleoside chemistry.

Overall Synthetic Scheme

The proposed synthesis is a multi-step process that can be divided into three main stages:

-

Preparation of the protected 3-deoxyribose intermediate: Synthesis of 1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-D-ribofuranose.

-

Vorbrüggen N-glycosylation: Coupling of the protected sugar with silylated 2-amino-6-chloropurine.

-

Deprotection: Removal of the benzoyl protecting groups to yield the final product.

Figure 1: Overall synthetic pathway for the target nucleoside analog.

Experimental Protocols

Part 1: Synthesis of 1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-D-ribofuranose (Protected Sugar)

This multi-step synthesis starts from D-ribose and involves protection of the hydroxyl groups, deoxygenation at the 3'-position via a Barton-McCombie reaction, and activation of the anomeric center.[4][9]

Step 1.1: Preparation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

This step protects the 2' and 3' hydroxyl groups as an acetonide.

-

Reagents and Materials:

-

D-Ribose

-

Anhydrous Acetone

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate

-

-

Protocol:

-

Suspend D-ribose in a mixture of anhydrous acetone and methanol.

-

Cool the suspension in an ice bath and add concentrated sulfuric acid dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until the D-ribose has completely dissolved and TLC analysis indicates the formation of the product.

-

Neutralize the reaction mixture with solid sodium bicarbonate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

-

Step 1.2: Barton-McCombie Deoxygenation at the 3'-Position

This is a key step to remove the 3'-hydroxyl group.[10]

-

Reagents and Materials:

-

Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

-

Phenyl chlorothionoformate

-

Pyridine

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Toluene

-

-

Protocol:

-

Dissolve the product from Step 1.1 in a mixture of pyridine and an appropriate solvent like dichloromethane.

-

Cool the solution to 0°C and add phenyl chlorothionoformate dropwise.

-

Stir the reaction at room temperature until completion, then work up to isolate the thiocarbonyl intermediate.

-

Dissolve the intermediate in toluene and add tributyltin hydride and a catalytic amount of AIBN.

-

Heat the mixture to reflux under an inert atmosphere until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

-

Step 1.3: Hydrolysis and Acetylation

This step removes the protecting groups and activates the anomeric carbon.[1][11]

-

Reagents and Materials:

-

Product from Step 1.2

-

Aqueous Trifluoroacetic Acid

-

Acetic Anhydride

-

Pyridine

-

-

Protocol:

-

Hydrolyze the product from Step 1.2 with aqueous trifluoroacetic acid to remove the isopropylidene and methyl glycoside groups.

-

After workup, dissolve the resulting 3-deoxy-D-ribofuranose in a mixture of acetic anhydride and pyridine for per-acetylation.

-

The resulting 1,2,5-tri-O-acetyl-3-deoxy-D-ribofuranose can then be selectively benzoylated at the 2' and 5' positions and acetylated at the 1' position to yield the final protected sugar, 1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-D-ribofuranose. This requires further steps of selective deacetylation and benzoylation.

-

Part 2: Vorbrüggen N-Glycosylation

This step couples the protected sugar with the purine base.[3][7]

Step 2.1: Silylation of 2-Amino-6-chloropurine

Silylation increases the nucleophilicity and solubility of the purine base.[8]

-

Reagents and Materials:

-

2-Amino-6-chloropurine

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Anhydrous Acetonitrile

-

-

Protocol:

-

Suspend 2-amino-6-chloropurine in anhydrous acetonitrile under an inert atmosphere.

-

Add BSA and heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated purine.

-

Cool the solution to room temperature before use in the next step.

-

Step 2.2: Coupling Reaction

-

Reagents and Materials:

-

1-O-acetyl-2,5-di-O-benzoyl-3-deoxy-D-ribofuranose

-

Silylated 2-amino-6-chloropurine solution

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous 1,2-dichloroethane (DCE)

-

-

Protocol:

-

Dissolve the protected sugar in anhydrous DCE under an inert atmosphere.

-

Add the solution of silylated 2-amino-6-chloropurine.

-

Cool the mixture to 0°C and add TMSOTf dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Figure 2: Detailed experimental workflow for the synthesis.

Part 3: Deprotection of the Nucleoside

This final step removes the benzoyl protecting groups to yield the target compound.

-

Reagents and Materials:

-

Protected Nucleoside from Step 2.2

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Amberlite IR-120 (H⁺ form) resin

-

-

Protocol:

-

Dissolve the protected nucleoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the mixture with Amberlite IR-120 (H⁺) resin.

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final product by silica gel column chromatography or recrystallization.

-

Data and Characterization

Table 1: Summary of Reagents and Conditions (Proposed)

| Step | Key Transformation | Starting Materials | Key Reagents | Solvent | Temperature |

| 1.1 | Acetonide Protection | D-Ribose | Acetone, H₂SO₄ | Methanol | 0°C to RT |

| 1.2 | Deoxygenation | Protected Riboside | PhOC(S)Cl, Bu₃SnH, AIBN | Pyridine, Toluene | RT to Reflux |

| 1.3 | Activation | 3-Deoxyriboside | Ac₂O, Benzoyl Chloride | Pyridine | 0°C to RT |

| 2.1 | Silylation | 2-Amino-6-chloropurine | BSA | Acetonitrile | Reflux |

| 2.2 | Glycosylation | Protected Sugar, Silylated Purine | TMSOTf | 1,2-Dichloroethane | 0°C to RT |

| 3 | Deprotection | Protected Nucleoside | NaOMe | Methanol | RT |

Expected Characterization of the Final Product

The structure of the final product, 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine, should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine and sugar protons. The anomeric proton (H-1') is expected to appear as a doublet in the range of δ 6.0-6.5 ppm. The absence of a signal for a 3'-hydroxyl proton and the presence of two protons at the 3' position will confirm the deoxygenation.

-

¹³C NMR: The carbon NMR will show characteristic signals for the purine and sugar carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula of the target compound (C₁₀H₁₁ClN₅O₃).

-

Purity (HPLC): The purity of the final compound should be assessed by high-performance liquid chromatography.

Safety and Handling

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Tributyltin hydride: Highly toxic. Handle with extreme care and use appropriate containment measures.

-

TMSOTf: Corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

-

Chlorinated solvents: Handle with care as they are potentially carcinogenic.

-

Conclusion

The protocol described in this application note provides a comprehensive and scientifically grounded pathway for the synthesis of 2-Amino-6-chloro-9-(3-deoxy-β-D-ribofuranosyl)-9H-purine. By leveraging established reactions such as the Barton-McCombie deoxygenation and the Vorbrüggen glycosylation, this protocol offers a robust starting point for the laboratory-scale preparation of this promising nucleoside analog. The detailed, step-by-step procedures and the rationale behind the experimental choices are intended to empower researchers in the fields of medicinal chemistry and drug development to synthesize and explore the therapeutic potential of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. β-Oxygen effect in the Barton-McCombie deoxygenation reaction: further experimental and theoretical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the In Vitro Use of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analog. Structurally related to deoxyguanosine, this compound belongs to a class of molecules that have demonstrated significant potential as antineoplastic and antiviral agents. The core mechanism of action for many purine nucleoside analogs involves their intracellular phosphorylation to the triphosphate form, which can then be incorporated into newly synthesized DNA. This leads to the inhibition of DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis. These agents have shown particular efficacy in lymphoid malignancies.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine in a cell culture setting. It outlines detailed protocols for the preparation and handling of the compound, as well as methodologies for assessing its biological effects on cultured cells.

Physicochemical Properties and Handling

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClN₅O₃ | --INVALID-LINK-- |

| Molecular Weight | 285.69 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in DMSO | General knowledge for nucleoside analogs |

| Storage | Store at -20°C or -80°C | General recommendation for nucleoside analogs |

Preparation of Stock Solutions

The following protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for nucleoside analogs.

Materials:

-

2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine powder

-

Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile

-

Calibrated analytical balance

-

Sterile, amber or light-blocking microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Vortex mixer

Procedure:

-

Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 285.69 g/mol * 1000 mg/g = 2.86 mg Therefore, 2.86 mg of the compound is needed for 1 mL of a 10 mM stock solution.

-

Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.

-

Dissolving: Add the calculated volume of sterile DMSO to the tube.

-

Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store the aliquots at -20°C or -80°C.

Mechanism of Action: DNA Damage and Apoptosis Induction

As a deoxyguanosine analog, 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine is anticipated to exert its cytotoxic effects through the disruption of DNA synthesis. The proposed mechanism is as follows:

-

Cellular Uptake and Activation: The compound is transported into the cell where it is sequentially phosphorylated by cellular kinases to its active triphosphate form.

-

Incorporation into DNA: The triphosphate analog competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the elongating DNA strand by DNA polymerases during replication.

-

Chain Termination and DNA Damage: The absence of the 3'-hydroxyl group on the ribose sugar prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to DNA chain termination. This results in stalled replication forks and the accumulation of DNA strand breaks.

-

Activation of DNA Damage Response (DDR): The DNA damage is recognized by sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[3][4][5] These kinases initiate a signaling cascade that activates checkpoint pathways, leading to cell cycle arrest, typically in the S or G2/M phase, to allow for DNA repair.[6]

-

Induction of Apoptosis: If the DNA damage is extensive and cannot be repaired, the DDR signaling pathways will trigger apoptosis (programmed cell death). This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Proposed mechanism of action for 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine.

Experimental Protocols

The following are detailed protocols for assessing the biological effects of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine in cell culture. It is crucial to include appropriate controls in all experiments, including a vehicle control (cells treated with the same concentration of DMSO as the highest dose of the compound).

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration-dependent cytotoxic effects of the compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuranosyl)-9H-purine stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the compound in complete medium from the 10 mM stock solution. A typical concentration range to start with is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis.

Materials:

-

Cells treated with the compound and vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-